Methyl 9-oxononanoate

説明

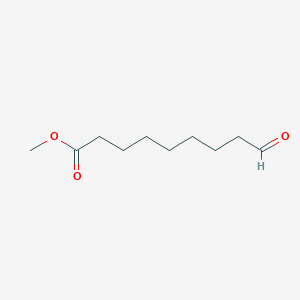

Structure

3D Structure

特性

IUPAC Name |

methyl 9-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLYDLZRFNYHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172913 | |

| Record name | Nonanoic acid, 9-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1931-63-1 | |

| Record name | Nonanoic acid, 9-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 9-oxononanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanoic acid, 9-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of Methyl 9-oxononanoate?

An In-depth Technical Guide to the Physicochemical Properties of Methyl 9-oxononanoate (B1257084)

Introduction

Methyl 9-oxononanoate (CAS No. 1931-63-1) is an organic compound classified as a fatty aldehyde and an organic ester.[1][2][3] It is also known by other names such as 9-Oxo-nonanoic Acid methyl ester, Azelaaldehydic Acid Methyl Ester, and Methyl 8-formyloctanoate.[4][5] This bifunctional molecule, featuring both a methyl ester and a terminal aldehyde group, serves as a versatile intermediate in organic synthesis.[2][6] Its applications include its use as a linseed oil-based solventless polymeric protective coating and as a precursor in the synthesis of pharmaceuticals, fragrances, and dyes.[2][3][4] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows relevant to its chemical transformations.

Physicochemical Properties

The key physicochemical properties of Methyl 9-oxononanoate are summarized in the table below. These properties are critical for its handling, application, and further use in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₃ | [1][2][4][7][8] |

| Molecular Weight | 186.25 g/mol | [1][4] |

| CAS Number | 1931-63-1 | [1][4][8] |

| Appearance | Colorless to light yellow liquid/oil | [2][3] |

| Boiling Point | 249.40 °C (at 760 mm Hg, estimated); 125-145 °C (at 9 Torr) | [2][3][7] |

| Melting Point | Approximately -20 °C | [2] |

| Density | 0.958 ± 0.06 g/cm³ (Predicted) | [2] |

| Water Solubility | 534.3 mg/L at 25 °C (Estimated) | [7] |

| Organic Solubility | Soluble in alcohol and ether | [2] |

| Purity | ≥90% | [4] |

| Flash Point | 215.00 °F (101.80 °C) (Estimated) | [7] |

| LogP (o/w) | 1.920 (Estimated) | [7] |

Experimental Protocols

The synthesis and analysis of Methyl 9-oxononanoate are crucial for its application in research and industry. The following sections detail common experimental procedures.

Synthesis via Oxidation of Methyl 9-hydroxynonanoate

A primary method for preparing Methyl 9-oxononanoate is through the oxidation of the corresponding primary alcohol, Methyl 9-hydroxynonanoate, using Jones reagent.[9]

Materials and Reagents:

-

Methyl 9-hydroxynonanoate

-

Acetone (B3395972) (reagent grade)

-

Jones Reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with distilled water to 100 mL)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve Methyl 9-hydroxynonanoate (1 equivalent) in acetone in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.[9]

-

Oxidation: Cool the solution to 0°C using an ice bath.[9]

-

Add the prepared Jones reagent dropwise from the dropping funnel. It is critical to maintain the reaction temperature between 0-5°C during the addition.[9]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[9]

-

Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol until the orange/brown color of the reagent turns to a green solution.[9]

-

Extraction: Extract the product with diethyl ether.[9]

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.[9]

-

Purification: Concentrate the solution in vacuo and purify the crude product by column chromatography to yield pure Methyl 9-oxononanoate.[9]

Synthesis via Ozonolysis of Methyl Oleate (B1233923)

Methyl 9-oxononanoate can be synthesized from renewable resources like methyl oleate through a two-step process involving ozonolysis followed by a reductive work-up.[10]

Materials and Reagents:

-

Methyl Oleate

-

Methanol or Dichloromethane (solvent)

-

Ozone (O₃) gas

-

Inert gas (Nitrogen or Argon)

-

Reducing agent (e.g., Sodium borohydride (B1222165) or H₂ with Raney nickel catalyst)

Procedure:

-

Dissolution: Dissolve methyl oleate in a suitable solvent (e.g., methanol) in a reaction vessel equipped for gas dispersion and low-temperature cooling.[10]

-

Ozonolysis: Cool the solution to -78°C and bubble ozone gas through it. Monitor the reaction by TLC for the disappearance of the starting material.[10]

-

Quenching: Purge the solution with an inert gas, such as nitrogen, to remove any excess ozone.[10]

-

Reductive Work-up: To the ozonide intermediate, add a reducing agent (e.g., sodium borohydride) to yield Methyl 9-oxononanoate.[10]

-

Isolation and Purification: After the reduction is complete, neutralize the mixture if necessary, and extract the product using a suitable organic solvent. The crude product can then be purified by distillation or column chromatography.[10]

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of Methyl 9-oxononanoate.[1][11]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., JEOL JMS-D-300).[1]

Typical GC Conditions (Reference):

-

Temperature Program: A temperature ramp is typically employed, for example, starting at 50°C and ramping to 250°C.[12]

-

Kovats Retention Index: Values on a semi-standard non-polar column are reported around 1436-1441.[1]

MS Fragmentation (Electron Ionization - EI):

-

The mass spectrum shows characteristic fragmentation patterns.[1][13]

-

Prominent peaks are often observed at m/z values of 74, 87, 55, 111, and 83.[1]

Logical and Synthetic Workflows

Visual representations of synthetic pathways and experimental procedures are essential for clarity in complex chemical processes.

References

- 1. Methyl 9-oxononanoate | C10H18O3 | CID 74732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 9-OXO-NONANOIC ACID METHYL ESTER | 1931-63-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Nonanoic acid, 9-oxo-, methyl ester [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. methyl 9-oxononanoate, 1931-63-1 [thegoodscentscompany.com]

- 8. calpaclab.com [calpaclab.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Nonanoic acid, 9-oxo-, methyl ester [webbook.nist.gov]

- 13. Nonanoic acid, 9-oxo-, methyl ester [webbook.nist.gov]

Unveiling the Presence of Methyl 9-oxononanoate in the Plant Kingdom: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of Methyl 9-oxononanoate (B1257084) in plants. It is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, analysis, and potential physiological roles of this oxylipin. This document summarizes the available data on its presence, details relevant experimental protocols, and explores its putative biosynthetic and signaling pathways.

Natural Occurrence of Methyl 9-oxononanoate

Methyl 9-oxononanoate, a methylated derivative of the nine-carbon oxo-fatty acid, has been identified as a volatile constituent in the plant kingdom. Its presence has been reported in Cichorium endivia (endive), a member of the Asteraceae family.[1] While its distribution across the plant kingdom is not yet extensively documented, its discovery in a commonly consumed vegetable suggests it may be more widespread than currently known. There is some conflicting information in older chemical databases suggesting it is not found in nature; however, its identification in a peer-reviewed study of plant volatiles provides strong evidence for its natural occurrence.

Quantitative Data

To date, the scientific literature provides qualitative identification of Methyl 9-oxononanoate in Cichorium endivia but lacks specific quantitative data on its concentration. The original study focused on the identification of a wide range of volatile compounds and did not report the concentration of each.[1] Further research is required to quantify the levels of this compound in various plant tissues and under different physiological conditions.

Table 1: Documented Natural Occurrence and Available Quantitative Data for Methyl 9-oxononanoate

| Plant Species | Family | Plant Part | Concentration | Reference |

| Cichorium endivia | Asteraceae | Leaves | Not Reported | Gotz-Schmidt and Schreier, 1986[1] |

Experimental Protocols

The extraction and analysis of Methyl 9-oxononanoate from plant tissues rely on techniques developed for the study of volatile organic compounds. The following protocol is based on the methodology described in the literature for the analysis of volatiles in Cichorium endivia.[1]

Extraction of Volatile Compounds

-

Sample Preparation: Homogenize fresh plant material (e.g., leaves) in distilled water.

-

Solvent Extraction: Perform a liquid-liquid extraction of the aqueous homogenate using a mixture of pentane (B18724) and dichloromethane (B109758) (2:1 v/v).

-

Concentration: Carefully concentrate the organic extract to a small volume using a Vigreux column.

-

Fractionation (Optional): For complex extracts, fractionation can be performed using silica (B1680970) gel column chromatography with a solvent gradient (e.g., pentane-diethyl ether) to separate compounds based on polarity.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer is used for separation and identification.

-

Column: A nonpolar or semi-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating a wide range of volatile compounds.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Oven Temperature Program: A programmed temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C) and gradually increase to a higher temperature (e.g., 250°C).

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a specific mass range (e.g., m/z 40-350).

-

Identification: The identification of Methyl 9-oxononanoate is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from mass spectral libraries (e.g., NIST/Wiley).

Putative Biosynthetic Pathway

Methyl 9-oxononanoate is likely a product of the oxylipin pathway, specifically the 9-lipoxygenase (9-LOX) branch. This pathway is initiated by the oxygenation of polyunsaturated fatty acids.

-

Substrate Availability: The pathway begins with the release of polyunsaturated fatty acids, such as linoleic acid or linolenic acid, from membrane lipids by the action of lipases.

-

Oxygenation by 9-Lipoxygenase (9-LOX): The enzyme 9-lipoxygenase catalyzes the stereospecific insertion of molecular oxygen at the C-9 position of the fatty acid, forming a 9-hydroperoxy fatty acid intermediate (e.g., 9-hydroperoxyoctadecadienoic acid, 9-HPODE).

-

Cleavage by Hydroperoxide Lyase (HPL): The 9-hydroperoxy fatty acid is then cleaved by a 9/13-hydroperoxide lyase (HPL). This cleavage results in the formation of a C9-aldehyde, 9-oxononanoic acid, and a C9-hydrocarbon fragment.

-

Methylation: The final step is the methylation of the carboxyl group of 9-oxononanoic acid to form Methyl 9-oxononanoate. This reaction is likely catalyzed by a methyltransferase.

While specific enzymes for this pathway have not been characterized in Cichorium endivia, the presence of 9-LOX and HPL has been documented in other members of the Asteraceae family, such as lettuce (Lactuca sativa), supporting the plausibility of this pathway.[2]

Potential Signaling Role

Oxylipins, including 9-oxo fatty acids, are recognized as important signaling molecules in plants, mediating responses to various biotic and abiotic stresses, as well as regulating developmental processes.[3][4] The signaling pathways of these molecules are complex and often intersect with other hormone signaling pathways.

Products of the 9-LOX pathway have been implicated in:

-

Plant Defense: 9-oxo and 9-hydroxy fatty acids can induce defense responses against pathogens.[3] They may act as signaling molecules that modulate hormone homeostasis during infection.[5]

-

Root Development: Certain 9-LOX-derived oxylipins have been shown to influence lateral root development.[6]

-

Cell Wall Modifications: The 9-LOX pathway is involved in signaling cell wall damage and repair, which is a crucial aspect of plant defense.[3]

The signaling cascade for 9-oxo fatty acids is not fully elucidated but is thought to involve changes in gene expression leading to physiological responses. A plausible, though generalized, signaling pathway is depicted below.

Conclusion and Future Directions

The identification of Methyl 9-oxononanoate in Cichorium endivia opens up new avenues for research into the role of 9-LOX-derived oxylipins in plants. Future studies should focus on:

-

Quantitative analysis of Methyl 9-oxononanoate in a wider range of plant species and in response to different stimuli.

-

Characterization of the specific enzymes (9-LOX, HPL, and methyltransferase) involved in its biosynthesis in Cichorium endivia and other plants.

-

Elucidation of the specific signaling pathway of Methyl 9-oxononanoate, including the identification of its receptor(s) and downstream signaling components.

-

Investigation of its potential biological activities that could be relevant for agriculture and drug development.

This technical guide provides a foundation for researchers to build upon as we continue to unravel the complexities of plant oxylipin biochemistry and signaling.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. 9-Lipoxygenase-Derived Oxylipins Activate Brassinosteroid Signaling to Promote Cell Wall-Based Defense and Limit Pathogen Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Speaking the language of lipids: the cross-talk between plants and pathogens in defence and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of 9-lipoxygenase and α-dioxygenase oxylipin pathways as modulators of local and systemic defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxylipins Produced by the 9-Lipoxygenase Pathway in Arabidopsis Regulate Lateral Root Development and Defense Responses through a Specific Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Methyl 9-oxononanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Methyl 9-oxononanoate (B1257084), a valuable bifunctional molecule. The primary focus is on the well-established enzymatic pathway, detailing the necessary precursors, enzymes, and reaction conditions. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a practical resource for professionals in chemical synthesis and drug development.

Introduction

Methyl 9-oxononanoate is the methyl ester of 9-oxononanoic acid (9-ONA), a nine-carbon aldehydic fatty acid. 9-ONA is a significant product of lipid peroxidation, arising from the oxidative cleavage of polyunsaturated fatty acids, most notably linoleic acid[1][2]. In plants, this process is part of the oxylipin pathway, which is involved in defense signaling[1][2]. The biotechnological production of 9-oxononanoic acid and its derivatives is of growing interest as it provides a sustainable route to valuable chemical precursors for biopolymers and other high-performance materials[3][4].

This guide focuses on the enzymatic cascade that converts linoleic acid into 9-oxononanoic acid, followed by the esterification to Methyl 9-oxononanoate.

Biosynthesis Pathway

The biosynthesis of 9-oxononanoic acid from linoleic acid is a two-step enzymatic cascade. The process is initiated by the enzyme 9S-lipoxygenase (LOX), which catalyzes the dioxygenation of linoleic acid. The resulting hydroperoxide intermediate is then cleaved by hydroperoxide lyase (HPL)[1][3][4].

-

Step 1: Hydroperoxidation of Linoleic Acid

-

Substrate: Linoleic Acid

-

Enzyme: 9S-Lipoxygenase (St-LOX1), typically sourced from Solanum tuberosum (potato)[3][4][5].

-

Product: 9(S)-hydroperoxy-octadecadienoic acid (9S-HPODE)[3][4].

-

Mechanism: The lipoxygenase enzyme catalyzes the insertion of molecular oxygen into the linoleic acid backbone through a radical mechanism[3][4].

-

-

Step 2: Cleavage of 9S-HPODE

-

Substrate: 9S-HPODE

-

Enzyme: 9/13-Hydroperoxide Lyase (Cm-9/13HPL), commonly from Cucumis melo (melon)[3][4][5].

-

Products: 9-Oxononanoic Acid and other C9 volatile compounds[1].

-

Mechanism: The hydroperoxide lyase cleaves the C-C bond adjacent to the hydroperoxide group, yielding the nine-carbon aldehydic acid[6].

-

-

Step 3: Esterification

-

Substrate: 9-Oxononanoic Acid

-

Reagent: Methanol (B129727)

-

Product: Methyl 9-oxononanoate

-

Method: This final step can be achieved through standard chemical esterification (e.g., using an acid catalyst) or enzymatic esterification with a lipase[7][8].

-

The overall biosynthetic pathway is visualized in the diagram below.

Quantitative Data

The efficiency of the enzymatic synthesis of 9-oxononanoic acid depends on various factors, including enzyme source, pH, and temperature. A successive, two-step reaction has been shown to be more effective than a simultaneous one-pot reaction[3][4].

| Parameter | Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reported Yield | Reference |

| Step 1 | 9S-Lipoxygenase (LOX) | Solanum tuberosum | 6.0 - 7.0 | 25 | \multirow{2}{*}{73% (overall)} | [1][9] |

| Step 2 | 9/13-Hydroperoxide Lyase (HPL) | Cucumis melo | 6.0 - 6.5 | Not Specified | [6] |

Table 1: Summary of Quantitative Data for the Enzymatic Synthesis of 9-Oxononanoic Acid.

Experimental Protocols

This section provides a detailed methodology for the two-step enzymatic synthesis of 9-oxononanoic acid from linoleic acid, followed by a general protocol for its esterification.

This protocol is based on a successive enzyme addition strategy, which has been demonstrated to improve yields by preventing product degradation and intermediate instability[1][4].

Materials:

-

Linoleic acid

-

9S-lipoxygenase (LOX) from Solanum tuberosum

-

9/13-hydroperoxide lyase (HPL) from Cucumis melo

-

Phosphate buffer

-

Organic solvent (e.g., ethyl acetate) for extraction

-

Quenching agent (e.g., HCl)

-

Silica gel for column chromatography

Procedure:

Part A: Lipoxygenase Reaction

-

Reaction Setup: Prepare a buffered solution of linoleic acid. The optimal pH for potato lipoxygenase is slightly acidic to neutral (pH 6.0-7.0), though some protocols suggest starting at a slightly basic pH (7.5-8.0)[1][9].

-

Enzyme Addition: Add 9S-lipoxygenase to the reaction mixture.

-

Incubation: Incubate the mixture at 25°C with constant, gentle stirring and aeration to ensure a sufficient supply of oxygen[1].

-

Monitoring: Monitor the formation of the 9S-hydroperoxyoctadecadienoic acid (9S-HPODE) intermediate using an appropriate analytical method, such as HPLC[1][3].

Part B: Hydroperoxide Lyase Reaction

-

pH Adjustment: Once the lipoxygenase reaction is complete, or has reached a plateau, adjust the pH of the reaction mixture to the optimum for HPL, which is typically between pH 6.5 and 7.0[1][10].

-

Enzyme Addition: Add the 9/13-hydroperoxide lyase from Cucumis melo.

-

Incubation: Incubate for a short period (e.g., 1-10 minutes). The HPL reaction is very rapid, and prolonged incubation can lead to product degradation[1].

-

Reaction Termination & Extraction: Promptly terminate the reaction by adding a quenching agent or by acidifying the mixture. Immediately extract the 9-oxononanoic acid using an organic solvent such as ethyl acetate[1][3].

Part C: Purification

-

Column Chromatography: Purify the extracted 9-oxononanoic acid using silica gel column chromatography. Elute with a solvent gradient, starting with a less polar system (e.g., 20% diethyl ether in hexane) to remove byproducts, followed by a more polar system (e.g., 60% diethyl ether in hexane) to elute the final product[3].

-

Characterization: Confirm the identity and purity of the synthesized 9-oxononanoic acid using spectroscopic methods such as GC-MS and NMR[3].

Procedure:

-

Dissolve the purified 9-oxononanoic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, neutralize the acid catalyst, remove the excess methanol under reduced pressure, and extract the Methyl 9-oxononanoate.

-

Further purification can be achieved by distillation or column chromatography[8][11].

Conclusion

The enzymatic synthesis of 9-oxononanoic acid from linoleic acid, utilizing a lipoxygenase and hydroperoxide lyase cascade, represents an efficient and sustainable biotechnological pathway[4]. A two-step, successive reaction protocol is recommended to maximize yield and minimize product degradation[1][4]. Subsequent esterification provides a clear route to the target compound, Methyl 9-oxononanoate. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to produce and utilize this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipoxygenase and hydroperoxide lyase in germinating watermelon seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Molecular, in silico and expression studies on lipoxygenases (LOXs) in potato (Solanum tuberosum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

Spectroscopic Profile of Methyl 9-oxononanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 9-oxononanoate (B1257084), a bifunctional molecule of interest in various research and development applications. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 9-oxononanoate.

Table 1: Mass Spectrometry (MS) Data

The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The major fragment ions observed are presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragment Ions (m/z) | 74, 87, 55, 111, 83[1] |

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.77 | Triplet | -CHO (Aldehyde proton) |

| ~3.67 | Singlet | -OCH₃ (Methyl ester protons) |

| ~2.43 | Triplet | -CH₂-CHO (Methylene alpha to aldehyde) |

| ~2.30 | Triplet | -CH₂-COOCH₃ (Methylene alpha to ester) |

| ~1.62 | Multiplet | -CH₂-CH₂-COOCH₃ and -CH₂-CH₂-CHO (Methylene beta to carbonyls) |

| ~1.30 | Multiplet | -(CH₂)₄- (Methylene chain) |

Table 3: Predicted ¹³C NMR Spectroscopic Data

Similar to the proton NMR data, the following ¹³C NMR chemical shifts are predicted based on characteristic values for its constituent functional groups.

| Chemical Shift (δ, ppm) | Assignment |

| ~202.8 | -CHO (Aldehyde carbonyl) |

| ~174.2 | -COOCH₃ (Ester carbonyl) |

| ~51.5 | -OCH₃ (Methyl ester carbon) |

| ~43.9 | -CH₂-CHO (Methylene alpha to aldehyde) |

| ~34.1 | -CH₂-COOCH₃ (Methylene alpha to ester) |

| ~29.0 - 29.2 | -(CH₂)₄- (Methylene chain) |

| ~24.9 | -CH₂-CH₂-COOCH₃ (Methylene beta to ester) |

| ~22.0 | -CH₂-CH₂-CHO (Methylene beta to aldehyde) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

The predicted key IR absorption bands for Methyl 9-oxononanoate are listed below, corresponding to its principal functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2925, ~2855 | C-H stretch (alkane) |

| ~2720 | C-H stretch (aldehyde) |

| ~1740 | C=O stretch (ester) |

| ~1725 | C=O stretch (aldehyde) |

| ~1465 | C-H bend (alkane) |

| ~1170 | C-O stretch (ester) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 10-20 mg of Methyl 9-oxononanoate is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., 100 MHz or higher).

-

Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

A dilute solution of Methyl 9-oxononanoate is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

2. Gas Chromatography:

-

Instrument: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry:

-

Instrument: A mass spectrometer operating in electron ionization (EI) mode.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

A thin film of neat liquid Methyl 9-oxononanoate is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

2. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to obtain the final spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Methyl 9-oxononanoate.

Caption: General workflow for spectroscopic analysis.

References

The Biological Role of Methyl 9-oxononanoate as a Fatty Aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-oxononanoate (B1257084), a nine-carbon fatty aldehyde methyl ester, is emerging as a molecule of significant interest in the fields of biochemistry and pharmacology. As a product of lipid peroxidation, it is intrinsically linked to cellular processes involving oxidative stress and inflammation. While direct research on Methyl 9-oxononanoate is nascent, its structural similarity and potential in vivo hydrolysis to the bioactive carboxylic acid, 9-oxononanoic acid (9-ONA), provide a strong rationale for investigating its biological role. This technical guide synthesizes the current understanding of Methyl 9-oxononanoate, primarily through the lens of 9-ONA's established pro-inflammatory and prothrombotic activities. We present a detailed overview of the pertinent signaling pathways, quantitative data from key studies on 9-ONA, and comprehensive experimental protocols to facilitate further research into the direct biological effects of Methyl 9-oxononanoate. This document aims to be a foundational resource for researchers exploring the therapeutic and pathological implications of this and other related fatty aldehydes.

Introduction: The Significance of Fatty Aldehydes in Cellular Signaling

Fatty aldehydes are a class of lipid molecules characterized by a terminal aldehyde group.[1] Long considered mere intermediates in metabolic pathways, they are now recognized as potent signaling molecules that can modulate a variety of cellular processes.[2] Their high reactivity allows them to interact with cellular nucleophiles, influencing signaling cascades and contributing to both physiological and pathological states.[3] Methyl 9-oxononanoate is a fatty aldehyde that has been identified in various biological contexts and is a notable secondary product of lipid peroxidation of polyunsaturated fatty acids like linoleic acid.[4][5]

A critical aspect of the biological activity of Methyl 9-oxononanoate is its potential to be rapidly hydrolyzed in vivo by ubiquitous esterases present in blood and tissues to its corresponding carboxylic acid, 9-oxononanoic acid (9-ONA).[6] This conversion is a key consideration, as 9-ONA has been demonstrated to be a bioactive molecule with significant pro-inflammatory and prothrombotic properties.[4][7] Therefore, understanding the biological role of Methyl 9-oxononanoate necessitates a thorough examination of the activities of 9-ONA.

The Pro-inflammatory and Prothrombotic Role of 9-Oxononanoic Acid (9-ONA)

Current research strongly indicates that 9-ONA, the likely active metabolite of Methyl 9-oxononanoate, is a mediator of inflammatory and thrombotic responses.[8][9] Its primary mechanism of action involves the activation of phospholipase A2 (PLA2), a critical enzyme that initiates the arachidonic acid cascade.[4][10][11]

Signaling Pathway of 9-Oxononanoic Acid

The signaling cascade initiated by 9-ONA leads to the production of potent eicosanoids, most notably thromboxane (B8750289) A2 (TxA2), a key player in platelet aggregation and vasoconstriction.[4] The pathway can be summarized as follows:

-

PLA2 Activation: 9-ONA stimulates the activity of phospholipase A2.[10][11]

-

Arachidonic Acid Release: Activated PLA2 hydrolyzes membrane phospholipids, releasing arachidonic acid.

-

Eicosanoid Synthesis: Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostanoids, including the precursor to TxA2.

-

Thromboxane A2 Production: Thromboxane synthase converts the precursor into active TxA2.[4]

Quantitative Data on the Biological Activity of 9-Oxononanoic Acid

The effects of 9-ONA on PLA2 activity and subsequent TxA2 production have been quantified in human blood. The following tables summarize these findings, which provide a basis for hypothesizing the potential dose-dependent effects of Methyl 9-oxononanoate following its in vivo hydrolysis.

Table 1: Effect of 9-Oxononanoic Acid on PLA2 Activity and Thromboxane B2 Production in Human Blood [10]

| 9-ONA Concentration (µM) | PLA2 Activity (nM/min/mL) | Thromboxane B2 (TxB2) Production (ng/L) |

| 0 (Control) | 11.6 ± 0.2 | 588 ± 27 |

| 3 | 12.9 ± 0.6 | 904 ± 36 |

Data are presented as mean ± SD. TxB2 is the stable metabolite of TxA2.

Table 2: Dose-Dependent Induction of Platelet Aggregation by 9-Oxononanoic Acid [10]

| 9-ONA Concentration (µM) | Platelet Aggregation |

| 0 (Control) | Baseline |

| 3 | Significant increase |

Qualitative description from the study indicating a dose-dependent effect.

Experimental Protocols

To facilitate further research into the biological role of Methyl 9-oxononanoate, this section provides detailed methodologies for key experiments. These protocols are based on established methods used to study 9-ONA and other fatty aldehydes.

In Vivo Hydrolysis of Methyl 9-oxononanoate

A crucial first step in understanding the biological activity of Methyl 9-oxononanoate is to determine its rate and extent of hydrolysis to 9-ONA in a biological milieu.

Measurement of Phospholipase A2 (PLA2) Activity

This protocol describes a titrimetric assay to measure PLA2 activity.[12]

-

Reagents:

-

Lecithin (B1663433) emulsion (substrate)

-

0.1 M Calcium chloride

-

1.0 M Sodium chloride

-

0.01 N Standardized NaOH

-

Test compound (Methyl 9-oxononanoate or 9-ONA)

-

-

Procedure:

-

Prepare the lecithin emulsion as described in the literature.[12]

-

In a reaction vessel maintained at 25°C, add the lecithin emulsion and adjust the pH to 8.9.

-

Add the test compound at the desired concentration.

-

Initiate the reaction by adding the PLA2 enzyme.

-

Maintain the pH at 8.9 by titrating with standardized NaOH.

-

Record the volume of NaOH used over time to determine the rate of fatty acid release.

-

One unit of PLA2 activity is defined as the amount of enzyme that releases one micromole of fatty acid per minute.

-

Quantification of Thromboxane B2 (TxB2) Levels

TxB2, the stable metabolite of TxA2, can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[2][3]

-

Sample Preparation:

-

Collect blood, plasma, or cell culture supernatant.

-

If using plasma, use an anticoagulant such as EDTA.

-

Centrifuge to remove cells and debris.

-

Store samples at -80°C until analysis.

-

-

ELISA Protocol (General):

-

Prepare a standard curve using the provided TxB2 standard.

-

Add standards and samples to the wells of a microplate coated with an anti-TxB2 antibody.

-

Add an enzyme-conjugated TxB2 that will compete with the TxB2 in the sample for antibody binding.

-

Incubate to allow for binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that will react with the enzyme to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

The concentration of TxB2 in the samples is inversely proportional to the signal intensity and is calculated based on the standard curve.

-

Platelet Aggregation Assay

Light transmission aggregometry is the gold standard for measuring platelet aggregation.[13][14]

-

Sample Preparation:

-

Collect whole blood in tubes containing sodium citrate.

-

Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

-

Prepare platelet-poor plasma (PPP) by centrifugation at a higher speed (e.g., 2000 x g for 15 minutes). PPP is used to set the baseline (100% aggregation).

-

-

Aggregation Measurement:

-

Pre-warm the PRP to 37°C.

-

Place the PRP in the aggregometer and add the test compound (Methyl 9-oxononanoate or 9-ONA).

-

Add a platelet agonist (e.g., arachidonic acid, ADP, or collagen) to induce aggregation.

-

Monitor the change in light transmittance as platelets aggregate.

-

The extent of aggregation is quantified as the maximum percentage change in light transmittance.

-

Conclusion and Future Directions

Methyl 9-oxononanoate is a fatty aldehyde with the potential for significant biological activity, largely inferred from the well-documented pro-inflammatory and prothrombotic effects of its likely metabolite, 9-oxononanoic acid. The signaling pathway involving the activation of PLA2 and subsequent production of TxA2 provides a solid framework for investigating the bioactivity of Methyl 9-oxononanoate.

Future research should prioritize direct experimental validation of the biological effects of Methyl 9-oxononanoate. Key areas of investigation include:

-

Pharmacokinetics: Determining the in vivo rate and extent of hydrolysis of Methyl 9-oxononanoate to 9-ONA.

-

Direct Bioactivity: Investigating whether Methyl 9-oxononanoate has any biological effects independent of its conversion to 9-ONA.

-

Structure-Activity Relationship: Exploring how modifications to the fatty aldehyde structure influence its biological activity.

A deeper understanding of the biological role of Methyl 9-oxononanoate and other lipid peroxidation products will provide valuable insights into the pathophysiology of diseases associated with oxidative stress and may lead to the development of novel therapeutic strategies.

References

- 1. Phospholipase A2 Activity Assay Kit (Fluorometric) (ab273278) | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. Tissue distribution of cocaine methyl esterase and ethyl transferase activities: correlation with carboxylesterase protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioavailability of Eicosapentaenoic Acid and Docosahexaenoic Acid from Omega-3 Tablets [jscimedcentral.com]

- 8. benchchem.com [benchchem.com]

- 9. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]

- 10. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to Methyl 9-oxononanoate: Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-oxononanoate (B1257084), a nine-carbon ester aldehyde, holds significance as a versatile chemical intermediate and a marker of lipid peroxidation. Its history is intrinsically linked to the development of oxidative cleavage reactions, particularly the ozonolysis of unsaturated fatty acids, a field pioneered in the early 20th century. This technical guide provides a comprehensive overview of the discovery and historical background of Methyl 9-oxononanoate, detailing its synthesis, natural occurrence, and the evolution of analytical techniques for its characterization. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the core concepts.

Introduction

Methyl 9-oxononanoate, also known as methyl azelaaldehydate, is an organic compound with the chemical formula C₁₀H₁₈O₃.[1] It possesses both a methyl ester and a terminal aldehyde functional group, making it a valuable bifunctional molecule in organic synthesis. Its primary applications lie in the production of polymers, fragrances, and as a precursor for various specialty chemicals.[2] Beyond its synthetic utility, Methyl 9-oxononanoate is a naturally occurring product of lipid peroxidation, the oxidative degradation of lipids.[3] This process is of significant interest in the biomedical field as it is implicated in numerous disease states and aging.

The discovery of Methyl 9-oxononanoate is not attributed to a single breakthrough moment but rather evolved from the systematic study of the oxidative cleavage of unsaturated fatty acids, most notably oleic acid. This guide will trace the historical milestones that led to its identification and characterization.

Historical Background

The journey to understanding and isolating Methyl 9-oxononanoate began with the foundational work on ozonolysis by Carl Dietrich Harries in the early 1900s. Ozonolysis is a powerful organic reaction where ozone is used to cleave the double bonds of unsaturated compounds.[4]

Early 20th Century: The Dawn of Ozonolysis

Harries's pioneering work demonstrated that the treatment of unsaturated compounds with ozone, followed by a workup step, resulted in the formation of smaller carbonyl-containing fragments.[5] His research on the ozonolysis of oleic acid laid the groundwork for identifying its cleavage products, which were predicted to be nonanal (B32974) and a nine-carbon fragment containing both a carboxylic acid and an aldehyde group (9-oxononanoic acid). The esterification of this latter fragment would yield Methyl 9-oxononanoate.

Mid-20th Century: Elucidation of the Ozonolysis Mechanism

A significant leap in understanding the ozonolysis reaction came in 1953 when Rudolf Criegee proposed the now widely accepted mechanism involving the formation of a primary ozonide (molozonide) followed by its rearrangement to a more stable secondary ozonide (1,2,4-trioxolane).[4] This mechanistic insight was crucial for predicting and controlling the reaction products, including aldehydes like Methyl 9-oxononanoate.

Late 20th Century to Present: Analytical Advancements and Natural Occurrence

The advent of modern analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), was instrumental in the definitive identification and quantification of Methyl 9-oxononanoate from various sources.[6] These methods allowed for the separation and structural elucidation of the complex mixtures resulting from the ozonolysis of fatty acid esters.

Concurrently, research into lipid peroxidation in biological systems revealed that Methyl 9-oxononanoate is a natural product formed from the oxidative degradation of polyunsaturated fatty acids.[3] It has been identified in sources such as the endive (Cichorium endivia).[7]

Synthesis of Methyl 9-oxononanoate

The primary synthetic route to Methyl 9-oxononanoate remains the ozonolysis of methyl oleate (B1233923), the methyl ester of oleic acid. More recently, enzymatic and other oxidative cleavage methods have been developed.

Ozonolysis of Methyl Oleate

This classic method involves the reaction of methyl oleate with ozone, followed by a reductive workup to yield Methyl 9-oxononanoate and nonanal.

Table 1: Quantitative Data for Ozonolysis of Methyl Oleate

| Starting Material | Oxidant | Work-up Conditions | Product(s) | Yield | Reference |

| Methyl Oleate | Ozone (O₃) | Reductive (e.g., Zinc/Acetic Acid, Dimethyl Sulfide) | Methyl 9-oxononanoate, Nonanal | Variable, depends on conditions | [4] |

-

Materials: Methyl oleate, Dichloromethane (B109758) (CH₂Cl₂), Ozone (generated from an ozone generator), Dimethyl sulfide (B99878) (DMS).

-

Procedure:

-

Dissolve methyl oleate in dichloromethane in a reaction flask equipped with a gas inlet tube and a stirrer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide to the reaction mixture at -78 °C and allow it to slowly warm to room temperature.

-

The reaction mixture is then typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure Methyl 9-oxononanoate.

-

Caption: Experimental workflow for the synthesis of Methyl 9-oxononanoate via ozonolysis.

Enzymatic Synthesis

Biocatalytic routes offer a greener alternative to traditional chemical methods. One such approach involves a two-step enzymatic cascade using lipoxygenase and hydroperoxide lyase on linoleic acid to produce 9-oxononanoic acid, which can then be esterified.

Table 2: Quantitative Data for Enzymatic Synthesis of 9-Oxononanoic Acid

| Starting Material | Enzymes | Product | Yield | Reference |

| Linoleic Acid | 9S-lipoxygenase, 9/13-hydroperoxide lyase | 9-Oxononanoic Acid | Up to 73% | [8] |

-

Materials: Linoleic acid, 9S-lipoxygenase (from Solanum tuberosum), 9/13-hydroperoxide lyase (from Cucumis melo), Borate (B1201080) buffer, Phosphate buffer, Ethyl acetate.

-

Procedure:

-

Lipoxygenase Reaction: Disperse linoleic acid in deoxygenated borate buffer (pH 9.0). Add 9S-lipoxygenase and incubate at room temperature with gentle stirring while bubbling with oxygen. Monitor the formation of the hydroperoxide intermediate.

-

Hydroperoxide Lyase Reaction: Adjust the pH to be optimal for the hydroperoxide lyase. Add the hydroperoxide lyase to the reaction mixture.

-

Extraction: Acidify the reaction mixture and extract the 9-oxononanoic acid with ethyl acetate.

-

Esterification: The extracted 9-oxononanoic acid can be esterified to Methyl 9-oxononanoate using standard methods (e.g., reaction with methanol (B129727) in the presence of an acid catalyst).

-

Caption: Enzymatic synthesis pathway of Methyl 9-oxononanoate.

Natural Occurrence: Lipid Peroxidation

Methyl 9-oxononanoate is a product of the oxidative degradation of polyunsaturated fatty acids, a process known as lipid peroxidation. This occurs in biological systems and is often associated with oxidative stress.

Caption: Simplified signaling pathway of lipid peroxidation leading to aldehyde formation.

Characterization and Analytical Methods

The identification and characterization of Methyl 9-oxononanoate have evolved with advancements in analytical chemistry.

-

Early Methods: In the early to mid-20th century, the characterization of ozonolysis products relied on classical chemical methods such as derivatization to form solid derivatives (e.g., 2,4-dinitrophenylhydrazones of the aldehyde) whose melting points could be determined.

-

Spectroscopic Techniques: The development of spectroscopic methods provided more definitive structural information.

-

Infrared (IR) Spectroscopy: Characterized by a strong carbonyl (C=O) stretch for the ester at ~1740 cm⁻¹ and another for the aldehyde at ~1725 cm⁻¹, as well as characteristic C-H stretches for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.[7][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy shows a characteristic signal for the aldehyde proton (CHO) around 9.7 ppm, a singlet for the methyl ester protons (OCH₃) around 3.6 ppm, and a triplet for the protons alpha to the aldehyde group around 2.4 ppm.

-

-

Chromatographic Techniques:

-

Gas Chromatography (GC): Allows for the separation of volatile compounds like Methyl 9-oxononanoate from complex mixtures.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides both retention time data from GC and mass spectral data, which gives information about the molecular weight and fragmentation pattern, allowing for unambiguous identification.[6]

-

Conclusion

The discovery and study of Methyl 9-oxononanoate are a testament to the progress in organic chemistry and analytical science over the last century. From its theoretical origins in the early days of ozonolysis research to its definitive identification through modern spectroscopic and chromatographic techniques, its journey highlights the interplay between synthetic methodology and analytical capability. As a product of both industrial synthesis and natural biological processes, Methyl 9-oxononanoate continues to be a molecule of interest for researchers in diverse fields, from materials science to medicine. This guide has provided a foundational understanding of its historical context and the key experimental approaches for its synthesis and characterization, serving as a valuable resource for the scientific community.

References

- 1. Methyl 9-oxononanoate | C10H18O3 | CID 74732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. methyl 9-oxononanoate, 1931-63-1 [thegoodscentscompany.com]

- 4. Ozonolysis - Wikipedia [en.wikipedia.org]

- 5. Ozone-enabled fatty acid discovery reveals unexpected diversity in the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

Methyl 9-oxononanoate CAS number and chemical identifiers.

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of Methyl 9-oxononanoate (B1257084), a bifunctional molecule with applications in organic synthesis. The document summarizes its chemical identifiers, provides detailed experimental protocols for its preparation, and visualizes a key synthetic pathway.

Chemical Identifiers

Methyl 9-oxononanoate is a fatty aldehyde that serves as a versatile intermediate in various chemical syntheses.[1] A clear identification of this compound is crucial for experimental replication and safety. The following table summarizes its key chemical identifiers.

| Identifier Type | Value |

| CAS Number | 1931-63-1[2][3][4][5][6][7][8] |

| IUPAC Name | methyl 9-oxononanoate[1][2] |

| Molecular Formula | C10H18O3[2][3][7][8] |

| Molecular Weight | 186.25 g/mol [2][3][8] |

| InChI | InChI=1S/C10H18O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h9H,2-8H2,1H3[2][7] |

| InChIKey | JMLYDLZRFNYHHO-UHFFFAOYSA-N[2] |

| SMILES | COC(=O)CCCCCCCC=O[2][7] |

| Synonyms | 9-Oxo-nonanoic acid methyl ester, Methyl azelaaldehydate, Methyl 8-formyloctanoate[2][3][8] |

Experimental Protocols

The synthesis of Methyl 9-oxononanoate can be achieved through various methods. Below are two detailed protocols for its preparation.

Protocol 1: Ozonolysis of Methyl Oleate (B1233923)

This protocol describes the synthesis of Methyl 9-oxononanoate via the oxidative cleavage of methyl oleate.

Materials and Reagents:

-

Methyl oleate

-

Methanol (B129727) (CH3OH)

-

Dichloromethane (B109758) (CH2Cl2)

-

Ozone (O3)

-

Sodium borohydride (B1222165) (NaBH4) or Dimethyl sulfide (B99878) (DMS) for reductive workup

-

Sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography elution

Procedure:

-

Reaction Setup: Dissolve methyl oleate in a mixture of methanol and dichloromethane in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until all the starting material is consumed. The solution will typically turn a blue color, indicating an excess of ozone.

-

Reductive Workup: After completion of the ozonolysis, purge the solution with nitrogen or argon gas to remove excess ozone. For a reductive workup, slowly add a reducing agent such as dimethyl sulfide or cautiously add sodium borohydride in small portions while maintaining the low temperature.

-

Quenching and Extraction: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude Methyl 9-oxononanoate by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Oxidation of Methyl 9-hydroxynonanoate

This protocol details the synthesis of Methyl 9-oxononanoate by the oxidation of Methyl 9-hydroxynonanoate.

Materials and Reagents:

-

Methyl 9-hydroxynonanoate

-

Acetone

-

Jones reagent (a solution of chromium trioxide in sulfuric acid)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve Methyl 9-hydroxynonanoate (1 equivalent) in acetone.

-

Oxidation: Cool the solution to 0°C using an ice bath. Add the prepared Jones reagent dropwise from the dropping funnel, ensuring the temperature is maintained between 0-5°C. The color of the reaction mixture will change from orange to green.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by the dropwise addition of isopropanol until the green color persists.

-

Extraction: Extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine and then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure Methyl 9-oxononanoate.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of Methyl 9-oxononanoate from Methyl 9-hydroxynonanoate via Jones oxidation.

Caption: Workflow for the synthesis of Methyl 9-oxononanoate.

References

- 1. Methyl 9-oxononanoate | C10H18O3 | CID 74732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Methyl 9-Oxononanoate (>90%) | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

The Interplay of Methyl 9-oxononanoate and Azelaic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical and biological relationship between Methyl 9-oxononanoate (B1257084) and azelaic acid. Both are C9 aliphatic compounds, with azelaic acid being a dicarboxylic acid and Methyl 9-oxononanoate being a mono-methyl ester aldehyde. Their primary connection lies in their common origin from the oxidative cleavage of oleic acid, a widely applied industrial process. While azelaic acid is a well-established therapeutic agent with diverse dermatological applications, Methyl 9-oxononanoate serves primarily as a versatile chemical intermediate. This guide will detail their synthesis, chemical properties, biological significance, and the experimental methodologies used in their study.

Introduction

Azelaic acid, a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley, has garnered significant attention in the pharmaceutical and cosmetic industries.[1][2][3][4] Its established antimicrobial, anti-inflammatory, and anti-keratinizing properties have led to its approval for the treatment of acne and rosacea.[2][5][6] Industrially, azelaic acid is primarily produced through the ozonolysis of oleic acid.[1][7][8] This process also yields a co-product, nonanoic acid, or in the case of methyl oleate (B1233923) ozonolysis, Methyl 9-oxononanoate.[9][10][11]

Methyl 9-oxononanoate, a fatty aldehyde methyl ester, is a key chemical intermediate.[12][13] Its bifunctional nature, possessing both an aldehyde and a methyl ester group, makes it a valuable precursor in the synthesis of a variety of molecules, including fragrances, polymers, and potential bioactive compounds.[12][14] This guide aims to elucidate the intricate relationship between these two molecules, from their synthesis to their distinct yet interconnected roles in science and industry.

Chemical Synthesis and Relationship

The most significant link between azelaic acid and Methyl 9-oxononanoate is their co-production from the oxidative cleavage of oleic acid or its methyl ester.

Ozonolysis of Oleic Acid and Methyl Oleate

The industrial synthesis of azelaic acid predominantly relies on the ozonolysis of oleic acid.[7][8] This reaction involves the cleavage of the carbon-carbon double bond in oleic acid by ozone. The resulting ozonide is then subjected to an oxidative work-up, typically with oxygen or hydrogen peroxide, to yield azelaic acid and nonanoic acid.[15]

When methyl oleate is used as the starting material, the ozonolysis followed by an oxidative or reductive work-up yields Methyl 9-oxononanoate and other products. Specifically, the cleavage of the double bond results in two nine-carbon chains. One chain, containing the original ester group, becomes Methyl 9-oxononanoate. The other C9 fragment can form nonanal (B32974) or nonanoic acid depending on the work-up conditions.

Alternative Synthetic Routes

Concerns over the safety and environmental impact of ozonolysis have prompted research into alternative, "greener" synthetic routes.[7] These include chemo-enzymatic methods involving epoxidation of oleic acid followed by oxidative cleavage.[7]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 9-oxononanoate and azelaic acid is presented in the table below for easy comparison.

| Property | Methyl 9-oxononanoate | Azelaic Acid |

| IUPAC Name | methyl 9-oxononanoate | Nonanedioic acid |

| Molecular Formula | C₁₀H₁₈O₃ | C₉H₁₆O₄ |

| Molecular Weight | 186.25 g/mol [13] | 188.22 g/mol |

| Appearance | - | White crystalline powder[3] |

| Melting Point | - | 109-111 °C |

| Boiling Point | 125-145 °C at 9 Torr[16] | 286.5 °C at 100 mmHg |

| Solubility | Soluble in organic solvents[17] | Poorly soluble in water, soluble in hot water and alcohol[3][18] |

| CAS Number | 1931-63-1[13] | 123-99-9 |

Experimental Protocols

Synthesis of Azelaic Acid and Methyl 9-oxononanoate via Ozonolysis of Methyl Oleate

This protocol is a generalized representation based on established ozonolysis procedures.

Materials:

-

Methyl oleate

-

Methanol (B129727) (or other suitable solvent)

-

Ozone (generated from an ozone generator)

-

Oxygen or Hydrogen Peroxide (for oxidative work-up)

-

Sodium bicarbonate or other base for neutralization

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolution: Dissolve methyl oleate in methanol in a reaction vessel equipped with a gas inlet tube and a cold bath.

-

Ozonolysis: Cool the solution to a low temperature (typically -78°C). Bubble ozone gas through the solution until the reaction is complete (indicated by a blue color from excess ozone or monitored by TLC).

-

Purging: Purge the solution with nitrogen or argon to remove excess ozone.

-

Oxidative Work-up: Add an oxidizing agent, such as hydrogen peroxide, to the reaction mixture to cleave the ozonide and form the carboxylic acid and aldehyde.

-

Neutralization and Extraction: Neutralize the reaction mixture with a base like sodium bicarbonate. Extract the products with an organic solvent.

-

Separation and Purification: The aqueous layer will contain the sodium salt of azelaic acid. Acidification of this layer will precipitate azelaic acid, which can be collected by filtration. The organic layer will contain Methyl 9-oxononanoate, which can be purified by distillation or column chromatography.

Synthesis of Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate

This protocol describes the synthesis of a bioactive derivative from Methyl 9-oxononanoate's precursor.[19]

Materials:

-

Azelaic acid monomethyl ester

-

Oxalyl chloride

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Acyl Chloride Formation: Convert azelaic acid monomethyl ester to its corresponding acyl chloride, methyl 9-chloro-9-oxononanoate, by reacting it with oxalyl chloride.

-

Coupling Reaction: In a nitrogen atmosphere, add a solution of 2-aminothiazole in anhydrous CH₂Cl₂ to a solution of methyl 9-chloro-9-oxononanoate in the same solvent.

-

Reaction Monitoring: Stir the mixture for several hours and monitor the reaction progress using thin-layer chromatography (TLC).

-

Purification: Purify the product by silica gel column chromatography.

Quantitative Data

The following table summarizes reported yields for relevant reactions.

| Reaction | Product(s) | Reported Yield | Reference |

| Ozonolysis of oleic acid with performic acid work-up | Azelaic acid | up to 95% | [15] |

| Schotten-Baumann type reaction of methyl 9-chloro-9-oxononanoate and 2-aminothiazole | Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate | 43% | [19] |

| Friedel-Crafts acylation of N-methyl indole (B1671886) with methyl 9-chloro-9-oxononanoate | Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate | 40% | [20] |

Biological Activity and Signaling Pathways

Azelaic Acid: A Multifunctional Therapeutic Agent

Azelaic acid's therapeutic efficacy stems from its diverse biological activities.[21] It exhibits antibacterial effects, particularly against Propionibacterium acnes, a key bacterium in the pathogenesis of acne.[5] Its anti-inflammatory properties contribute to its effectiveness in treating inflammatory skin conditions like rosacea.[4][5] Azelaic acid also has anti-keratinizing effects, helping to normalize the shedding of skin cells and prevent the formation of comedones.[1] Furthermore, it is a competitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production, making it useful in treating hyperpigmentation disorders.[4][5]

Methyl 9-oxononanoate: A Chemical Intermediate with Potential Biological Relevance

Currently, there is limited direct research on the specific biological activities of Methyl 9-oxononanoate. Its primary role is as a precursor in chemical synthesis.[12] However, as an oxidized lipid, it belongs to a class of molecules known to be involved in cell signaling and inflammation.[12] The aldehyde functionality of Methyl 9-oxononanoate makes it reactive towards nucleophiles, suggesting potential interactions with biological macromolecules. Further research is warranted to explore its potential pharmacological effects.

Applications in Drug Development and Research

Azelaic acid is a well-established active pharmaceutical ingredient in dermatology.[2][22] Its use in topical formulations for acne and rosacea is widespread.[6] Ongoing research focuses on novel delivery systems to enhance its skin penetration and efficacy.[21]

Methyl 9-oxononanoate serves as a valuable building block in medicinal chemistry.[12] Its structure can be modified to create novel compounds with potential therapeutic activities. For instance, it has been used to synthesize hybrid molecules with antiproliferative properties against cancer cell lines.[20]

Conclusion

The relationship between Methyl 9-oxononanoate and azelaic acid is primarily rooted in their common synthetic origin from oleic acid. While azelaic acid has a well-defined and significant role in medicine, particularly in dermatology, Methyl 9-oxononanoate's value lies in its versatility as a chemical intermediate. Understanding their synthesis and properties is crucial for optimizing the production of azelaic acid and for harnessing the synthetic potential of Methyl 9-oxononanoate in developing new molecules for various applications, including drug discovery. Future research into the potential biological activities of Methyl 9-oxononanoate may reveal new therapeutic avenues for this readily available bio-based chemical.

References

- 1. Azelaic acid - Wikipedia [en.wikipedia.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. AZELAIC ACID - The active material for pharma application - Azelaic [azelaic.com]

- 4. assets.bmctoday.net [assets.bmctoday.net]

- 5. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 6. premierconsulting.com [premierconsulting.com]

- 7. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azelaic Acid Manufacturing for Industrial Use Market Size & Share | Industry Growth 2032 [databridgemarketresearch.com]

- 9. ACP - Ozonolysis of fatty acid monolayers at the airâwater interface: organic films may persist at the surface of atmospheric aerosols [acp.copernicus.org]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 12. Methyl 9-oxononanoate | Research Chemical [benchchem.com]

- 13. Methyl 9-oxononanoate | C10H18O3 | CID 74732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. chembk.com [chembk.com]

- 17. 9-OXO-NONANOIC ACID METHYL ESTER|lookchem [lookchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Degradation Products of Methyl 9-oxononanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal degradation of methyl 9-oxononanoate (B1257084) is limited in the publicly available literature. This guide synthesizes information from studies on analogous long-chain fatty acid methyl esters, aldehydes, and ketones, along with fundamental principles of organic chemistry, to provide a comprehensive overview of the expected thermal behavior and degradation products. The proposed pathways and products require experimental verification.

Introduction

Methyl 9-oxononanoate is a bifunctional molecule featuring a terminal aldehyde (oxo group) and a methyl ester. Its chemical structure suggests susceptibility to thermal degradation through pathways characteristic of both functional groups. Understanding the thermal stability and degradation profile of this compound is crucial for applications involving elevated temperatures, such as in chemical synthesis, materials science, and the assessment of its stability in various formulations. This technical guide outlines the probable thermal degradation pathways, identifies potential degradation products, and provides a detailed experimental protocol for their analysis.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 9-oxononanoate is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of Methyl 9-oxononanoate

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 207 °C |

| Density | Approximately 0.968 g/cm³ |

Proposed Thermal Degradation Pathways

The thermal degradation of methyl 9-oxononanoate is expected to proceed through several pathways, primarily involving the ester and aldehyde functional groups. At elevated temperatures, radical and pericyclic reactions are likely to dominate.

Ester Group Degradation

Aliphatic methyl esters are known to undergo thermal decomposition, particularly through β-hydrogen bond scission. This process involves a six-membered transition state, leading to the formation of a carboxylic acid and an alkene.

Aldehyde and Ketone Group Degradation (Norrish-Type Reactions)

The aldehyde group, and its potential ketone tautomer, can undergo characteristic photochemical and thermal reactions known as Norrish-type reactions.[1][2][3]

-

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, forming two radical species.[1][2] These radicals can then undergo a variety of secondary reactions, including decarbonylation (loss of carbon monoxide) and recombination.

-

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical.[1][2] This biradical can then cleave to form an alkene and an enol, or cyclize to form a cyclobutanol (B46151) derivative.

The following diagrams illustrate these proposed degradation pathways.

Caption: Overview of proposed degradation pathways.

Caption: Norrish Type I degradation mechanism.

Caption: Norrish Type II degradation mechanism.

Expected Thermal Degradation Products

Based on the proposed degradation pathways, a variety of smaller, more volatile compounds are expected to be formed. The exact distribution of these products will depend on the specific thermal conditions (temperature, pressure, and residence time). Table 2 summarizes the likely degradation products.

Table 2: Potential Thermal Degradation Products of Methyl 9-oxononanoate

| Product Class | Specific Examples | Proposed Origin |

| Alkenes | 1-Heptene, 1-Octene | Norrish Type II, β-Hydrogen Scission |

| Aldehydes & Ketones | Propanal, Butanal, Heptanal, 2-Heptanone | Norrish Type I and II |

| Carboxylic Acids | Nonanoic acid, Octanoic acid | Ester Degradation |

| Esters | Methyl heptanoate, Methyl octanoate | Radical Recombination |

| Gases | Carbon monoxide, Carbon dioxide | Decarbonylation, Decarboxylation |

| Alkanes | Heptane, Octane | Radical Recombination |

Experimental Protocols

The identification and quantification of the thermal degradation products of methyl 9-oxononanoate can be effectively achieved using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal decomposition of a sample followed by the separation and identification of the resulting volatile products.[4][5][6]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Caption: Py-GC-MS workflow.

Instrumentation:

-

Pyrolyzer: A micro-furnace pyrolyzer capable of rapid heating rates.

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of volatile and semi-volatile organic compounds (e.g., a DB-5ms or equivalent).

-

Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer with an electron ionization (EI) source.

Experimental Conditions:

-

Sample Preparation: Accurately weigh approximately 100 µg of methyl 9-oxononanoate into a clean pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A range of temperatures should be investigated to understand the temperature-dependent degradation profile (e.g., 300 °C, 400 °C, 500 °C, 600 °C, and 700 °C).

-

Pyrolysis Time: Typically 10-20 seconds.

-

Atmosphere: Inert, high-purity helium.

-

-

GC Conditions:

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 10 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-550.

-